![molecular formula C13H6F6O B12080290 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene](/img/structure/B12080290.png)
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorinated benzene derivatives.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where a fluorine atom is introduced into the benzene ring.
Coupling Reaction: The fluorinated benzene derivative is then subjected to a coupling reaction with 3-fluorophenol under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or nickel can enhance the efficiency of the coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used for reduction.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Fluorinated quinones and hydroquinones.
Reduction Products: Partially hydrogenated benzene derivatives.
Substitution Products: Fluorinated benzene derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is C13H8F5O, characterized by multiple fluorine substituents on a benzene ring. The presence of the trifluoromethyl group and the phenoxy group significantly influences its reactivity and biological activity.
Medicinal Chemistry Applications
Research indicates that this compound exhibits promising biological activity, which may lead to its use in drug development. Compounds with similar structures have been explored for various therapeutic effects, including:
- Anticancer Activity : Studies suggest that fluorinated aromatic compounds can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The unique electronic properties of this compound may enhance its efficacy against certain bacterial strains.
Case Study: Anticancer Activity
A study investigated the effect of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
Materials Science Applications
In materials science, this compound is explored for its potential use in:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings : Its unique properties make it suitable for developing coatings that require low surface energy and high durability.
Comparative Analysis Table
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Difluoro-4-fluorobenzene | Two fluorines on the benzene ring | Simpler structure with less steric hindrance |
Trifluoromethylphenol | Contains a trifluoromethyl group | More hydrophilic than difluoro derivatives |
2-Fluoro-4-(trifluoromethyl)phenol | Contains both fluoro and trifluoromethyl groups | Different substitution pattern affecting reactivity |
4-Fluoro-2-methoxybenzoic acid | Contains methoxy group instead of phenoxy | Exhibits different solubility and reactivity |
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-propanol
- 2-Fluoroethanol
- Methyl fluoroacetate
- Fluoroethyl fluoroacetate
Comparison
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to its multiple fluorine atoms and the presence of both phenoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to other similar compounds.
Biological Activity
1,3-Difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C13H8F5O. It features multiple fluorine substituents on a benzene ring, which contribute to its unique electronic properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics and the biological implications of fluorinated compounds.
Chemical Structure and Properties
The compound is characterized by:
- Fluorine Substituents : Two fluorine atoms at the 1 and 3 positions of the benzene ring.
- Phenoxy Group : A phenoxy group at the 2 position, enhancing its chemical reactivity.
- Trifluoromethyl Group : A trifluoromethyl group at the 5 position, which is known for influencing biological activity.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in relation to its binding affinity with biological targets. Compounds with similar structures have been studied for their efficacy in:
- Antimicrobial Activity : Fluorinated compounds often display enhanced potency against bacterial strains.
- Anticancer Properties : The presence of trifluoromethyl groups has been associated with improved activity against cancer cell lines.
- Neurotransmitter Modulation : Similar structures have shown potential in inhibiting neurotransmitter uptake, thereby influencing neurological pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through:
- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes.
- Electron-Withdrawing Effects : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent functional groups, potentially enhancing reactivity with nucleophiles in biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Difluoro-4-fluorobenzene | Contains two fluorines on the benzene ring | Simpler structure with less steric hindrance |
Trifluoromethylphenol | Contains a trifluoromethyl group but lacks multiple fluoro substitutions | More hydrophilic than difluoro derivatives |
2-Fluoro-4-(trifluoromethyl)phenol | Contains both fluoro and trifluoromethyl groups | Different substitution pattern affecting reactivity |
4-Fluoro-2-methoxybenzoic acid | Contains methoxy group instead of phenoxy | Exhibits different solubility and reactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Inhibition Studies : Research has shown that similar compounds can inhibit key enzymes involved in metabolic pathways. For example, a study indicated that the incorporation of trifluoromethyl groups significantly increased the potency against certain enzyme targets by altering binding affinities .
- Antiparasitic Activity : A related study demonstrated that modifications to the phenolic structure could enhance antiparasitic activity against Plasmodium falciparum, a malaria-causing parasite. The introduction of fluorine atoms was linked to improved efficacy .
- Neuropharmacological Effects : Another investigation highlighted that compounds containing fluorinated aromatic systems exhibit significant effects on serotonin uptake, suggesting potential applications in treating mood disorders .
Properties
Molecular Formula |
C13H6F6O |
---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
InChI Key |
NXMYSEJYPQOFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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